molecular formula C8H11N5O B13301222 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Cat. No.: B13301222
M. Wt: 193.21 g/mol
InChI Key: MWIYPUYRETURHI-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and cyanomethyl groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • {[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid
  • 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetamide

Uniqueness

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C8H11N5O/c1-6-4-7(10)12-13(6)5-8(14)11-3-2-9/h4H,3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

MWIYPUYRETURHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC#N)N

Origin of Product

United States

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